REACTION_CXSMILES
|
C([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:14][N:13]([CH3:15])[CH2:12][CH2:11][CH2:10][C:9]([OH:16])=[O:8]
|
Name
|
|
Quantity
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85 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCN(C)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst, methanol
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
ADDITION
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Details
|
A small volume of ethylacetate was added to the remaining residue so that the product
|
Type
|
CUSTOM
|
Details
|
would crystallise
|
Type
|
FILTRATION
|
Details
|
The product was then filtered off
|
Type
|
WASH
|
Details
|
washed with ethylacetate
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCC(=O)O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |